molecular formula C39H38F2O3 B4314986 2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE

2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE

Cat. No.: B4314986
M. Wt: 592.7 g/mol
InChI Key: UFGXJKOBKMSMSG-RWRHWQIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE is a complex organic compound with a unique structure that includes a cyclohexanone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclohexanone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylpropyl Group: This step involves the alkylation of the cyclohexanone core using a suitable alkylating agent.

    Attachment of the Fluorobenzyl Groups: This is typically done through nucleophilic substitution reactions, where the fluorobenzyl groups are introduced using fluorobenzyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone Derivatives: Compounds with similar cyclohexanone cores but different substituents.

    Fluorobenzyl Compounds: Compounds containing fluorobenzyl groups but different core structures.

Uniqueness

2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced reactivity or selectivity in certain reactions, making it valuable for various applications.

Properties

IUPAC Name

(2E,6E)-2,6-bis[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-4-(2-methylbutan-2-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38F2O3/c1-4-39(2,3)33-23-31(21-27-13-17-34(18-14-27)43-25-29-9-5-7-11-36(29)40)38(42)32(24-33)22-28-15-19-35(20-16-28)44-26-30-10-6-8-12-37(30)41/h5-22,33H,4,23-26H2,1-3H3/b31-21+,32-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGXJKOBKMSMSG-RWRHWQIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1C/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3F)/C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5F)/C1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE
Reactant of Route 2
Reactant of Route 2
2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE
Reactant of Route 3
Reactant of Route 3
2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE
Reactant of Route 4
Reactant of Route 4
2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE
Reactant of Route 5
Reactant of Route 5
2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE
Reactant of Route 6
Reactant of Route 6
2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.